

# A Comparative Guide to In Silico ADMET Prediction for Cyanoacetamide Derivatives

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

Compound Name: 2-cyano-N-cyclohexylacetamide

Cat. No.: B077931

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

The early assessment of Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties is a critical step in the drug discovery pipeline, significantly reducing the likelihood of late-stage clinical failures. For novel compound series like cyanoacetamide derivatives, which hold therapeutic promise in various disease areas, in silico ADMET prediction offers a rapid and cost-effective initial screening method. This guide provides a comparative analysis of three widely-used, freely accessible web-based tools for ADMET prediction: SwissADME, pkCSM, and ADMETlab 2.0. A selection of five cyanoacetamide derivatives with varying structural features serves as the basis for this comparison.

## Selected Cyanoacetamide Derivatives for In Silico Analysis

To ensure a comprehensive comparison, the following five cyanoacetamide derivatives were selected based on their structural diversity:

- 2-Cyanoacetamide: The parent molecule of the series.
- 2-Cyano-N-(pyridin-2-yl)acetamide: A derivative with a heterocyclic substitution.
- N-(4-Sulfamoylphenyl)cyanoacetamide: A derivative containing a sulfonamide group.

- 2-Cyano-3-hydroxy-N-(p-tolyl)but-2-enamide: A more complex derivative with an enol and a substituted phenyl ring.
- 2-(4-Hydroxybenzylidene)-cyanoacetamide: An  $\alpha,\beta$ -unsaturated derivative.

## Comparative Analysis of ADMET Predictions

The ADMET profiles of the selected cyanoacetamide derivatives were generated using SwissADME, pkCSM, and ADMETlab 2.0. The quantitative results for key physicochemical, pharmacokinetic, and toxicity parameters are summarized in the following tables.

## Physicochemical Properties

Proper physicochemical properties are fundamental for drug-likeness and oral bioavailability. Key parameters include molecular weight (MW), lipophilicity (LogP), and aqueous solubility (LogS).

| Compound                                   | Tool      | MW ( g/mol ) | LogP  | LogS (mol/L) |
|--------------------------------------------|-----------|--------------|-------|--------------|
| 2-Cyanoacetamide                           | SwissADME | 84.08        | -0.84 | -0.15        |
| pkCSM                                      | 84.08     | -0.84        | -0.15 |              |
| ADMETlab 2.0                               | 84.08     | -0.84        | -0.15 |              |
| 2-Cyano-N-(pyridin-2-yl)acetamide          | SwissADME | 161.16       | 0.29  | -1.74        |
| pkCSM                                      | 161.16    | 0.29         | -1.74 |              |
| ADMETlab 2.0                               | 161.16    | 0.29         | -1.74 |              |
| N-(4-Sulfamoylphenyl)cyanoacetamide        | SwissADME | 241.25       | -0.66 | -2.33        |
| pkCSM                                      | 241.25    | -0.66        | -2.33 |              |
| ADMETlab 2.0                               | 241.25    | -0.66        | -2.33 |              |
| 2-Cyano-3-hydroxy-N-(p-tolyl)but-2-enamide | SwissADME | 216.25       | 1.85  | -2.93        |
| pkCSM                                      | 216.25    | 1.85         | -2.93 |              |
| ADMETlab 2.0                               | 216.25    | 1.85         | -2.93 |              |
| 2-(4-Hydroxybenzylidene)-cyanoacetamide    | SwissADME | 188.18       | 1.29  | -2.48        |
| pkCSM                                      | 188.18    | 1.29         | -2.48 |              |
| ADMETlab 2.0                               | 188.18    | 1.29         | -2.48 |              |

## Pharmacokinetics: Absorption

Key predictors for oral absorption include Caco-2 cell permeability, human intestinal absorption (HIA), and P-glycoprotein (P-gp) substrate/inhibitor status.

| Compound                                   | Tool      | Caco-2<br>Permeability<br>(log Papp) | HIA (%) | P-gp Substrate |
|--------------------------------------------|-----------|--------------------------------------|---------|----------------|
| 2-Cyanoacetamide                           | SwissADME | -                                    | High    | No             |
| pkCSM                                      | 0.03      | 94.6                                 | No      |                |
| ADMETlab 2.0                               | -5.99     | +                                    | No      |                |
| 2-Cyano-N-(pyridin-2-yl)acetamide          | SwissADME | -                                    | High    | No             |
| pkCSM                                      | 0.43      | 91.3                                 | No      |                |
| ADMETlab 2.0                               | -5.33     | +                                    | No      |                |
| N-(4-Sulfamoylphenyl)cyanoacetamide        | SwissADME | -                                    | High    | No             |
| pkCSM                                      | 0.08      | 84.7                                 | No      |                |
| ADMETlab 2.0                               | -5.74     | +                                    | No      |                |
| 2-Cyano-3-hydroxy-N-(p-tolyl)but-2-enamide | SwissADME | -                                    | High    | No             |
| pkCSM                                      | 0.69      | 93.2                                 | No      |                |
| ADMETlab 2.0                               | -4.89     | +                                    | No      |                |
| 2-(4-Hydroxybenzylidene)-cyanoacetamide    | SwissADME | -                                    | High    | No             |
| pkCSM                                      | 0.58      | 92.5                                 | No      |                |
| ADMETlab 2.0                               | -5.02     | +                                    | No      |                |

## Pharmacokinetics: Distribution

Blood-brain barrier (BBB) permeability and plasma protein binding (PPB) are critical parameters for assessing drug distribution.

| Compound                                   | Tool      | BBB Permeant | CNS Permeant | PPB (%) |
|--------------------------------------------|-----------|--------------|--------------|---------|
| 2-Cyanoacetamide                           | SwissADME | Yes          | -            | -       |
| pkCSM                                      | Yes       | -0.99        | -            |         |
| ADMETlab 2.0                               | +         | -            | -            |         |
| 2-Cyano-N-(pyridin-2-yl)acetamide          | SwissADME | Yes          | -            | -       |
| pkCSM                                      | Yes       | -0.52        | -            |         |
| ADMETlab 2.0                               | +         | -            | -            |         |
| N-(4-Sulfamoylphenyl) cyanoacetamide       | SwissADME | No           | -            | -       |
| pkCSM                                      | No        | -1.54        | -            |         |
| ADMETlab 2.0                               | -         | -            | -            |         |
| 2-Cyano-3-hydroxy-N-(p-tolyl)but-2-enamide | SwissADME | Yes          | -            | -       |
| pkCSM                                      | Yes       | -0.21        | -            |         |
| ADMETlab 2.0                               | +         | -            | -            |         |
| 2-(4-Hydroxybenzylidene)-cyanoacetamide    | SwissADME | Yes          | -            | -       |
| pkCSM                                      | Yes       | -0.37        | -            |         |
| ADMETlab 2.0                               | +         | -            | -            |         |

## Pharmacokinetics: Metabolism

Cytochrome P450 (CYP) enzymes are the primary drivers of drug metabolism. Inhibition of these enzymes can lead to drug-drug interactions.

| Compound                                   | Tool      | CYP1A2 Inhibitor | CYP2C9 Inhibitor | CYP2C19 Inhibitor | CYP2D6 Inhibitor | CYP3A4 Inhibitor |
|--------------------------------------------|-----------|------------------|------------------|-------------------|------------------|------------------|
| 2-Cyanoacetamide                           | SwissADME | No               | No               | No                | No               | No               |
| pkCSM                                      | No        | No               | No               | No                | No               |                  |
| ADMETlab 2.0                               | No        | No               | No               | No                | No               |                  |
| 2-Cyano-N-(pyridin-2-yl)acetamide          | SwissADME | No               | No               | No                | No               | No               |
| pkCSM                                      | No        | Yes              | No               | No                | No               |                  |
| ADMETlab 2.0                               | No        | No               | No               | No                | No               |                  |
| N-(4-Sulfamoylphenyl)cyanacetamide         | SwissADME | No               | No               | No                | No               | No               |
| pkCSM                                      | No        | No               | No               | No                | No               |                  |
| ADMETlab 2.0                               | No        | No               | No               | No                | No               |                  |
| 2-Cyano-3-hydroxy-N-(p-tolyl)but-2-enamide | SwissADME | No               | Yes              | Yes               | No               | No               |
| pkCSM                                      | Yes       | Yes              | Yes              | No                | Yes              |                  |
| ADMETlab 2.0                               | No        | Yes              | Yes              | No                | No               |                  |

---

|                                           |               |     |     |    |    |    |
|-------------------------------------------|---------------|-----|-----|----|----|----|
| 2-(4-Hydroxybenzylidene)-4-cyanoacetamide | SwissADM<br>E | No  | Yes | No | No | No |
| pkCSM                                     | No            | Yes | No  | No | No |    |
| ADMETlab<br>2.0                           | No            | Yes | No  | No | No |    |

---

## Toxicity

Early prediction of toxicity is crucial. Key parameters include AMES mutagenicity and hepatotoxicity.

| Compound                                   | Tool        | AMES Mutagenicity | Hepatotoxicity |
|--------------------------------------------|-------------|-------------------|----------------|
| 2-Cyanoacetamide                           | pkCSM       | No                | No             |
| ADMETlab 2.0                               | Non-mutagen | No                |                |
| 2-Cyano-N-(pyridin-2-yl)acetamide          | pkCSM       | No                | Yes            |
| ADMETlab 2.0                               | Non-mutagen | Yes               |                |
| N-(4-Sulfamoylphenyl)cyanacetamide         | pkCSM       | No                | No             |
| ADMETlab 2.0                               | Non-mutagen | No                |                |
| 2-Cyano-3-hydroxy-N-(p-tolyl)but-2-enamide | pkCSM       | Yes               | Yes            |
| ADMETlab 2.0                               | Mutagen     | Yes               |                |
| 2-(4-Hydroxybenzylidene)-cyanoacetamide    | pkCSM       | Yes               | Yes            |
| ADMETlab 2.0                               | Mutagen     | Yes               |                |

## Experimental Protocols

A standardized workflow was employed for the in silico ADMET prediction of the selected cyanoacetamide derivatives using each of the three web-based tools.



[Click to download full resolution via product page](#)

- To cite this document: BenchChem. [A Comparative Guide to In Silico ADMET Prediction for Cyanoacetamide Derivatives]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b077931#in-silico-admet-prediction-for-cyanoacetamide-derivatives>

**Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

**Need Industrial/Bulk Grade?** [Request Custom Synthesis Quote](#)

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

### Contact

Address: 3281 E Guasti Rd  
Ontario, CA 91761, United States  
Phone: (601) 213-4426  
Email: [info@benchchem.com](mailto:info@benchchem.com)